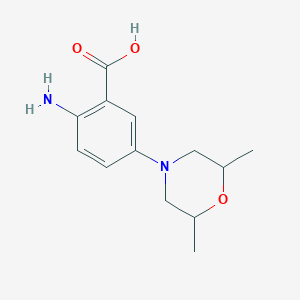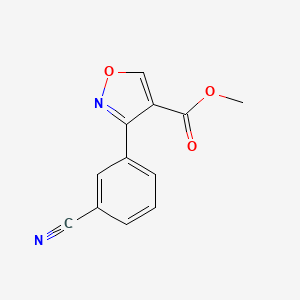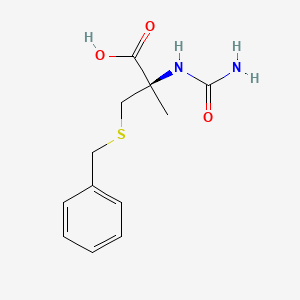
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester
Übersicht
Beschreibung
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of two ester groups attached to the piperazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester typically involves the reaction of piperazine with butyl chloroformate and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active piperazine derivatives that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine-1,4-dicarboxylic acid di-tert-butyl ester
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
Piperazine-1,4-dicarboxylic acid tert-butyl ester butyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H26N2O4 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-O-butyl 4-O-tert-butyl piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-11-19-12(17)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
TUALBCZNOWMBRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)


![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)








![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
